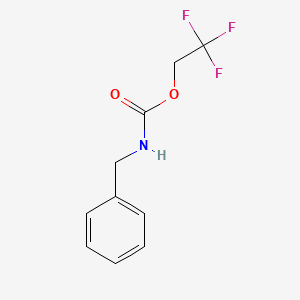

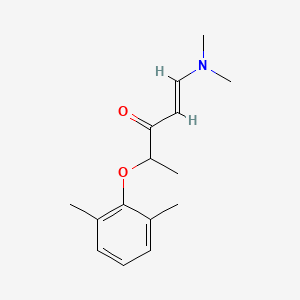

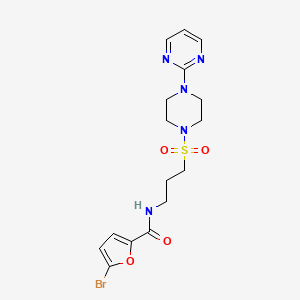

2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Chemosensing and Pharmacological Applications

Compounds related to 2,2-Diphenylacetyl derivatives, specifically coumarin derivatives, have been investigated for their chemosensing properties. These compounds demonstrate significant antimicrobial and antioxidant activities, as well as anti-inflammatory and cytotoxic activities against cancer cell lines such as colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2). Docking simulation also showed effectiveness against tumor proteins, indicating potential in cancer therapy and chemosensing applications for environmental monitoring (Al-Hazmy et al., 2022).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, including triazaphenalenes, pyrimidines, and pyridines, has been achieved through domino reactions involving guanidine and amidine. These reactions underscore the versatility of the piperidine backbone in organic synthesis, leading to compounds with potential applications in medicinal chemistry and drug design (Pratap et al., 2007).

Crystallographic Studies

Crystallographic analysis of related compounds has provided insights into their structural characteristics. For example, the crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol offers detailed information about molecular conformation, which is essential for understanding the reactivity and interaction mechanisms of these compounds (Miyata et al., 2004).

Photophysical Properties for Material Science

The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties has been achieved through multicomponent domino reactions. These compounds exhibit strong blue-green fluorescence emission, suggesting applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Hussein et al., 2019).

Antioxidant Activity

The antioxidant activity of piperazine derivatives, including those derived from 2,2-Diphenylacetyl, has been explored, indicating potential applications in pharmaceuticals and nutraceuticals for managing oxidative stress-related conditions (Mallesha et al., 2014).

Wirkmechanismus

While the exact mechanism of action for “2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile” is not clear, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Zukünftige Richtungen

The pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases through the stabilization of endogenous epoxyeicosatrienoic acids . This suggests that “2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile” and similar compounds could have potential future applications in the treatment of these conditions.

Eigenschaften

IUPAC Name |

2-[1-(2,2-diphenylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c26-18-21-12-7-15-27-24(21)30-22-13-16-28(17-14-22)25(29)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,15,22-23H,13-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVTXYKPPHHTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2633315.png)

![(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B2633317.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2633318.png)

![3-(3-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2633321.png)

![5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2633323.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2633326.png)